![molecular formula C11H16N2O2 B1485127 (2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-45-8](/img/structure/B1485127.png)
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid
描述
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-methylbutyl-1H-pyrazol-4-ylprop-2-enoic acid or (2E)-3-MBPPE, is a carboxylic acid with a variety of applications in scientific research. It is an organic compound with a molecular formula of C10H16O2, and is a derivative of propionic acid. It is a colorless, odorless, and water-soluble solid. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in lab experiments.
作用机制
The mechanism of action of (2E)-3-MBPPE is not fully understood. However, it is believed that the compound binds to the active sites of the enzymes it inhibits, thereby blocking their activity. This binding is thought to be mediated by hydrogen bonding, as well as non-covalent interactions.
Biochemical and Physiological Effects
(2E)-3-MBPPE has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
实验室实验的优点和局限性
The use of (2E)-3-MBPPE in lab experiments has a number of advantages. It is a relatively inexpensive compound that is readily available, and it is also water-soluble, which makes it easy to work with. Additionally, it has a wide range of applications, as it has been found to have an inhibitory effect on a variety of enzymes.
However, there are also some limitations to using (2E)-3-MBPPE in lab experiments. The exact mechanism of action of the compound is not yet fully understood, and it is possible that it may interact with other compounds in unexpected ways. Additionally, the compound may have a variety of side effects, which could potentially affect the results of the experiments.
未来方向
There are a number of potential future directions for research on (2E)-3-MBPPE. One potential direction is to further investigate the exact mechanism of action of the compound, in order to better understand how it interacts with other compounds and enzymes. Additionally, further research could be done to investigate the potential side effects of the compound, in order to better understand its safety profile. Finally, further research could be done to investigate the potential applications of the compound, in order to determine its potential therapeutic and commercial uses.
科学研究应用
(2E)-3-MBPPE has been studied extensively in scientific research for its various biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
属性
IUPAC Name |
(E)-3-[1-(3-methylbutyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYLBDNXPDMRDT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)
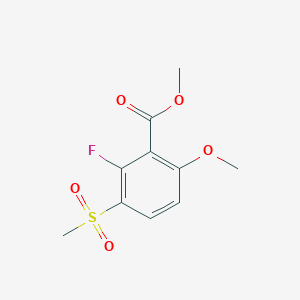


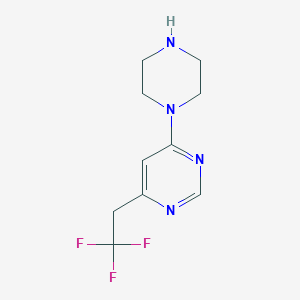

amine](/img/structure/B1485055.png)
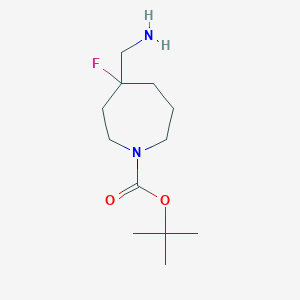
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
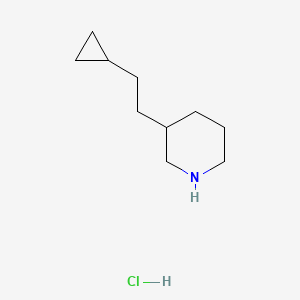
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
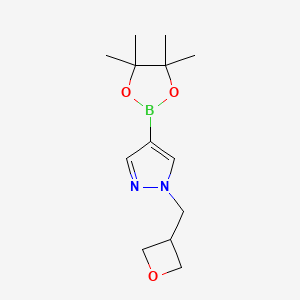
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)